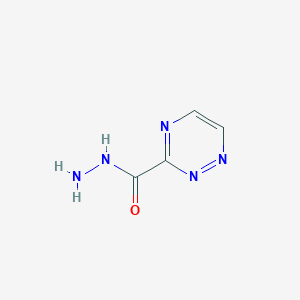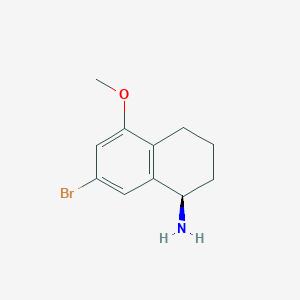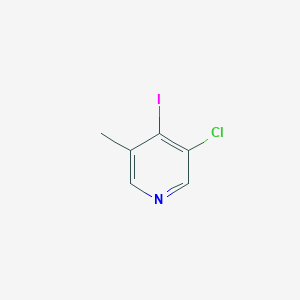
(S)-2-chloro-1-(pyrazin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-chloro-1-(pyrazin-2-yl)ethanol is a chiral organic compound characterized by the presence of a chlorine atom, a pyrazine ring, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-2-chloro-1-(pyrazin-2-yl)ethanol typically begins with pyrazine and (S)-2-chloroethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (S)-2-chloro-1-(pyrazin-2-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Pyrazin-2-yl ketones or aldehydes.
Reduction: Pyrazin-2-yl alcohols or amines.
Substitution: Various substituted pyrazin-2-yl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(S)-2-chloro-1-(pyrazin-2-yl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic properties, including its use as a building block in the synthesis of pharmaceutical agents.
Industry
In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (S)-2-chloro-1-(pyrazin-2-yl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions, while the ethanol moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-chloro-1-(pyrazin-2-yl)ethanol: The enantiomer of (S)-2-chloro-1-(pyrazin-2-yl)ethanol, differing in its stereochemistry.
2-chloro-1-(pyridin-2-yl)ethanol: A similar compound where the pyrazine ring is replaced with a pyridine ring.
2-chloro-1-(quinolin-2-yl)ethanol: Another analog with a quinoline ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the pyrazine ring, which imparts distinct electronic and steric properties. These features make it particularly useful in asymmetric synthesis and as a precursor for chiral drugs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial processes. Understanding its preparation, reactions, and applications can lead to the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
(1S)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m1/s1 |
Clave InChI |
UUDOAGGITCXZJP-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CN=C(C=N1)[C@@H](CCl)O |
SMILES canónico |
C1=CN=C(C=N1)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




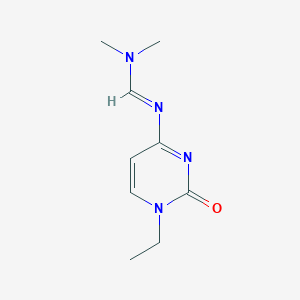


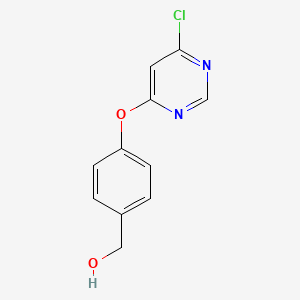
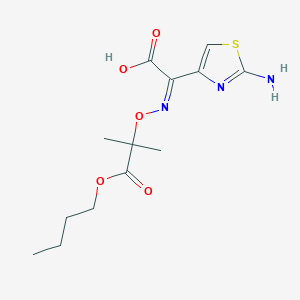
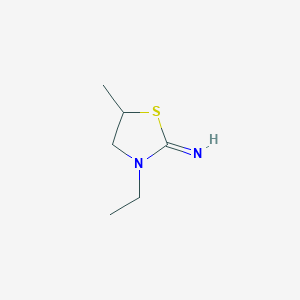

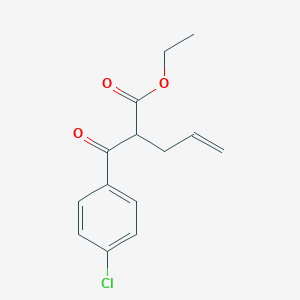
![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
